molecular formula C12H16Si B15395935 Trimethyl(3-phenylprop-2-yn-1-yl)silane CAS No. 29578-46-9

Trimethyl(3-phenylprop-2-yn-1-yl)silane

Cat. No.: B15395935
CAS No.: 29578-46-9
M. Wt: 188.34 g/mol
InChI Key: RGOFLWWRLMYWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(3-phenylprop-2-yn-1-yl)silane is an organosilicon compound featuring a trimethylsilyl group attached to a propargyl (prop-2-yn-1-yl) chain substituted with a phenyl group. It is primarily utilized in catalytic and synthetic applications, such as cross-coupling reactions, due to its ability to stabilize intermediates and participate in π-bond interactions .

Properties

CAS No.

29578-46-9

Molecular Formula

C12H16Si

Molecular Weight

188.34 g/mol

IUPAC Name

trimethyl(3-phenylprop-2-ynyl)silane

InChI

InChI=1S/C12H16Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,11H2,1-3H3

InChI Key

RGOFLWWRLMYWLH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Trimethyl(3-phenylprop-2-yn-1-yl)silane vs. Allyltrimethylsilane

  • Structure : The target compound contains a phenyl-substituted alkyne, while allyltrimethylsilane (C₆H₁₄Si) has a simple allyl (prop-2-en-1-yl) group .
  • Molecular Weight : 190.36 g/mol (target) vs. 114.26 g/mol (allyltrimethylsilane).
  • Reactivity: The alkyne in the target compound enables unique reactivity in cycloadditions and Sonogashira couplings, whereas the allyl group in allyltrimethylsilane participates in electrophilic additions and carbosilylation reactions .
  • Electronic Effects : The phenyl and alkyne groups in the target compound enhance conjugation, stabilizing transition states in catalytic cycles, while the allyl group offers less π-system delocalization .

This compound vs. Trimethyl(2-phenylallyl)silane

  • Structure : The allyl variant (C₁₂H₁₈Si) has a phenyl-substituted double bond (2-propen-1-yl), contrasting with the alkyne in the target .
  • Stereoelectronic Properties : The alkyne’s sp-hybridized carbon in the target compound introduces stronger electron-withdrawing effects compared to the sp²-hybridized allyl group, affecting regioselectivity in reactions like carbosilylation .
  • Applications : The allyl derivative shows higher yields in carbosilylation with ynamides (e.g., 3o−u in Scheme 2 of ), while the alkyne-based compound is preferred for acetylide formation in cross-coupling .

This compound vs. (Z)-Trimethyl(3-phenyl-1-propenyl)silane

  • Geometric Isomerism : The (Z)-propenyl isomer (C₁₂H₁₈Si) introduces steric hindrance due to cis-configuration, whereas the linear alkyne in the target compound minimizes steric effects .
  • Reactivity : The propenyl group undergoes stereospecific reactions (e.g., [2+2] cycloadditions), while the alkyne enables [2+2+2] trimerization or alkyne metathesis .

This compound vs. Trimethyl(3,3-difluoro-2-propenyl)silane

  • Substituent Effects : The difluoro compound (C₆H₁₂F₂Si) exhibits strong electron-withdrawing effects from fluorine, reducing nucleophilicity at the propenyl terminus. In contrast, the phenyl-alkyne group in the target enhances electron density via conjugation .
  • Applications : The difluoro variant is used in fluorinated polymer synthesis, while the phenyl-alkyne compound is employed in arylative catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity/Applications
This compound C₁₂H₁₆Si 190.36 Phenyl, Alkyne Cross-coupling, acetylide intermediates
Allyltrimethylsilane C₆H₁₄Si 114.26 Allyl Electrophilic additions, carbosilylation
Trimethyl(2-phenylallyl)silane C₁₂H₁₈Si 190.36 Phenyl, Allyl High-yield carbosilylation with ynamides
(Z)-Trimethyl(3-phenyl-1-propenyl)silane C₁₂H₁₈Si 190.36 (Z)-Propenyl Stereospecific cycloadditions
Trimethyl(3,3-difluoro-2-propenyl)silane C₆H₁₂F₂Si 150.24 Difluoro, Propenyl Fluoropolymer synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.